(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol;hydrochloride
Description
This compound is a bicyclic organic molecule featuring a 2.2.2-octane core with an oxygen atom (oxa) and a nitrogen atom (aza) in its ring system. The stereochemistry (1S,4R,5S,6S) defines the spatial arrangement of substituents, including hydroxyl groups at positions 5 and 6, and a hydrochloride salt form. Its rigid bicyclic structure confers stability, while the polar hydroxyl and ammonium groups enhance solubility in aqueous media.
Properties
IUPAC Name |
(1S,4R,5S,6S)-2-oxa-3-azabicyclo[2.2.2]octane-5,6-diol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-5-3-1-2-4(6(5)9)10-7-3;/h3-9H,1-2H2;1H/t3-,4+,5+,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHQIFIWPADYMB-OLALXQGDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1NO2)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H]([C@H]([C@@H]1NO2)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol;hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by various research findings and case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 181.62 g/mol
- Purity : Typically ≥ 95%
The compound features a bicyclo[2.2.2]octane structure with an oxygen atom incorporated into its framework, which is essential for its biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition :
- Antibacterial Properties :
- Pharmacological Applications :
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
Study 1: Enzyme Interaction
A study evaluated the interaction of (1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.2]octane with myeloperoxidase. The results indicated significant inhibition at micromolar concentrations, suggesting its potential use in treating conditions associated with oxidative stress.
Study 2: Antibacterial Efficacy
In vitro tests were conducted against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
The proposed mechanism of action for (1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.2]octane involves:
- Binding to Active Sites : The bicyclic structure allows the compound to fit into enzyme active sites effectively.
- Formation of Hydrogen Bonds : The hydroxyl groups facilitate hydrogen bonding with target proteins or enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous bicyclic systems:
Key Structural and Functional Insights
Ring Size and Rigidity :
- The bicyclo[2.2.2]octane system (target compound) offers greater conformational rigidity compared to smaller bicyclo[3.2.0]heptane or bicyclo[3.1.0]hexane systems. This rigidity may enhance binding specificity in drug-receptor interactions .
- Smaller rings (e.g., bicyclo[3.1.0]hexane) exhibit higher strain, increasing reactivity but reducing metabolic stability .
Substituent Effects :
- Hydroxyl Groups : The 5,6-diol groups in the target compound enhance hydrophilicity and hydrogen-bonding capacity, contrasting with ester or thia-containing analogs (e.g., ) .
- Aza/Oxa Placement : The 3-aza and 2-oxa positions influence electronic properties. For example, beta-lactams () rely on aza placement for antibiotic activity .
Neurological Targets: Azabicyclo[3.2.1]octane derivatives () are common in tropane alkaloids, highlighting how ring topology directs biological targeting .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol hydrochloride, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of bicyclic ether-azabicyclo compounds often begins with hydroxyproline derivatives or similar bicyclic precursors. For example, Portoghese’s method uses trans-4-hydroxy-L-proline as a starting material, involving sequential protection/deprotection, cyclization, and acid-catalyzed ring closure (Scheme 1 in ). Critical parameters include:
- Temperature control : Low temperatures (0–5°C) during sulfonation (TsCl/Py) to avoid racemization.
- Catalysts : Use of NaOMe in refluxing MeOH/EtOH for selective deprotection.
- Reduction : LiBH4 in 1,2-dimethoxyethane for selective reduction of esters.
A comparative table of yields and conditions from published routes is provided below:
| Step | Reagents/Conditions | Yield | Key Stereochemical Outcome |
|---|---|---|---|
| Benzoylation | NaOH, benzoyl chloride, Et2O, r.t. | 90% | Retention of (S)-configuration |
| Cyclization | BH3/THF, reflux | 100% | Formation of bicyclo[2.2.1] framework |
| Final HCl salt formation | 10% Pd/C, H2, HCl | 85% | Preservation of diastereomeric purity |
Q. What spectroscopic techniques are recommended for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration (e.g., crystal structures of related azabicyclo compounds in ).
- NMR : Key signals include:
- -NMR: Protons at bridgehead positions (e.g., H-5, H-6) show distinct coupling patterns () due to rigid bicyclic framework.
- -NMR: Carbons adjacent to oxygen/nitrogen (e.g., C-2, C-3) resonate at 70–85 ppm.
- HPLC-MS : Use chiral columns (e.g., Chiralpak AD-H) with polar mobile phases (e.g., heptane/EtOH) to separate enantiomers.
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing diastereomers of this compound?
- Methodological Answer : Contradictions often arise from overlapping signals or dynamic ring puckering. Strategies include:
- Variable-temperature (VT) NMR : At low temps (e.g., −40°C), slow conformational exchange resolves split signals (e.g., for H-4 and H-5 in ).
- DFT calculations : Compare experimental and shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
- NOESY/ROESY : Detect through-space correlations between bridgehead protons and hydroxyl groups to confirm relative stereochemistry.
Q. What strategies optimize the green synthesis of this compound to minimize hazardous by-products (e.g., NOx, CO)?
- Methodological Answer :
- Solvent selection : Replace THF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalytic hydrogenation : Substitute LiBH4 with catalytic transfer hydrogenation (e.g., Pd/C + ammonium formate) to reduce HCl usage.
- Waste mitigation : Trap acidic gases (e.g., HBr, NOx) using scrubbers with NaOH solution, as noted in safety protocols for related compounds .
Q. How do structural modifications (e.g., substituting hydroxyl groups) impact the compound’s biological activity or stability?
- Methodological Answer :
- Stability studies : Replace hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBS) protections. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks).
- Bioactivity assays : Compare IC50 values against unmodified compound in enzyme inhibition assays (e.g., glycosidase inhibition). Data from analogous bicyclic ethers suggest hydroxyl groups are critical for hydrogen bonding to active sites .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility data across studies?
- Methodological Answer :
- Purity verification : Use DSC (differential scanning calorimetry) to confirm melting points. Impurities >2% can depress MP by 5–10°C.
- Solvent polarity : Solubility in water vs. DMSO varies due to hydrochloride salt formation. For example, related compounds show 10–15 mg/mL solubility in water but >50 mg/mL in DMSO .
Safety and Handling
Q. What safety protocols are critical when handling this compound, given its structural similarity to hazardous azabicyclo derivatives?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact (H315/H319 hazards as in ).
- Spill management : Avoid dust generation; collect spills with damp sand and dispose as hazardous waste (UN3286).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
